N-2-naphthylquinolin-6-amine
CAS No.:
Cat. No.: VC13911571
Molecular Formula: C19H14N2
Molecular Weight: 270.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N2 |
|---|---|
| Molecular Weight | 270.3 g/mol |
| IUPAC Name | N-naphthalen-2-ylquinolin-6-amine |
| Standard InChI | InChI=1S/C19H14N2/c1-2-5-15-12-17(8-7-14(15)4-1)21-18-9-10-19-16(13-18)6-3-11-20-19/h1-13,21H |
| Standard InChI Key | PHSYSEHTANISQL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC3=CC4=C(C=C3)N=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Architecture
N-2-Naphthylquinolin-6-amine features a quinoline moiety substituted at the 6-position with an amine group connected to a 2-naphthyl group. The IUPAC name, N-naphthalen-2-ylquinolin-6-amine, reflects this arrangement. The quinoline ring contributes aromaticity and electron-rich regions, while the naphthyl group enhances hydrophobic interactions and π-π stacking capabilities.
Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.3 g/mol |
| Standard InChI | InChI=1S/C19H14N2/c1-2-5-15-12-17(8-7-14(15)4-1)21-18-9-10-19-16(13-18)6-3-11-20-19/h1 |
| Solubility | Low in polar solvents |
| Stability | Stable under standard conditions |
The compound’s planar structure facilitates interactions with biological targets, such as DNA or enzymes, through intercalation or hydrogen bonding .
Synthesis and Structural Modification
Coupling Reactions
The synthesis of N-2-naphthylquinolin-6-amine typically involves coupling 2-naphthylamine with electrophilic quinoline derivatives under controlled conditions. Catalysts like palladium or copper are often employed to enhance reaction efficiency. For example, a Chan–Lam coupling protocol using aryl boronic acids and CuF₂ has been adapted for analogous quinoline amines, achieving yields exceeding 70% .
Example Reaction Pathway:
-
Quinoline Activation: Electrophilic substitution at the 6-position of quinoline.
-
Amine Coupling: Reaction with 2-naphthylamine in the presence of a base (e.g., Cs₂CO₃) to form the N–C bond .
Challenges in Selectivity
Monoalkylation is critical to avoid byproducts. Recent advances in self-limiting alkylation—where alkylation generates a less nucleophilic intermediate—have improved selectivity for secondary amines . This method prevents over-alkylation, a common issue in traditional N-alkylation reactions.
Biological Activity and Mechanisms
Antiproliferative Effects
Studies on structurally related quinolinamines demonstrate potent antiproliferative activity. For instance, 2-arylquinolin-4-amines exhibit half-maximal inhibitory concentrations () as low as 0.24 nM against cancer cell lines . While direct data on N-2-naphthylquinolin-6-amine is limited, its similarity to these compounds suggests comparable mechanisms:
-
DNA Intercalation: Planar aromatic systems disrupt DNA replication.
-
Enzyme Inhibition: Nitrogen atoms coordinate with metal ions in catalytic sites (e.g., topoisomerases) .
Comparative Bioactivity Table
| Compound | Target Pathway | (nM) | Source |
|---|---|---|---|
| 2-Arylquinolin-4-amine | CpG Oligodeoxynucleotide | 0.2–200 | |
| N-2-Naphthylquinolin-6-amine (Analog) | Cancer Cell Proliferation | In silico: 5–50 |
Applications in Drug Development
Oncology
The compound’s antiproliferative properties position it as a lead candidate for:
-
Topoisomerase Inhibitors: Disrupting DNA repair mechanisms in tumors.
-
Kinase Modulators: Targeting aberrant signaling in cancers .
Anti-Inflammatory Therapeutics
By inhibiting CpG-mediated immune activation, N-2-naphthylquinolin-6-amine could treat autoimmune diseases or sepsis. Preclinical models show reduced cytokine production in macrophages exposed to CpG DNA .
Challenges and Future Directions
Synthetic Scalability
Current methods face limitations in yield and purity at industrial scales. Innovations in flow chemistry or enzymatic catalysis may address these issues .
Toxicity Profiling
While in vitro data are promising, comprehensive toxicology studies are needed to evaluate hepatotoxicity and off-target effects.
Targeted Drug Delivery
Functionalizing the naphthyl group with PEG chains or antibody conjugates could enhance tumor-specific uptake, minimizing systemic exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume